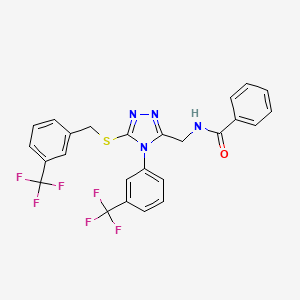
N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from basic aromatic compounds or acetic acids. For instance, derivatives of benzamide are designed and synthesized starting from basic building blocks such as acetic acid, benzoyl chlorides, and various heterocyclic moieties (Ravinaik et al., 2021). These processes might involve condensation reactions, nucleophilic substitutions, or cyclization reactions to introduce the desired functional groups or molecular frameworks.
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical space often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These analyses reveal the arrangement of atoms, molecular conformations, and the presence of specific functional groups (Chinthal et al., 2020). For example, NMR and IR spectroscopy can confirm the presence of triazole rings, benzyl groups, and amide linkages, critical to understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds with similar structural frameworks to the one mentioned participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Their reactivity can be influenced by the presence of electron-withdrawing trifluoromethyl groups and the steric hindrance offered by benzyl and phenyl groups. These reactions are essential for further modifications or functionalization of the molecule (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from closely related compounds. For example, the solubility might be limited in water due to the presence of hydrophobic trifluoromethyl and phenyl groups but improved in organic solvents. The crystalline structure and melting points can be determined through X-ray crystallography and thermal analysis (Harish Chinthal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are influenced by the compound's functional groups. The presence of the amide linkage, benzyl group, and triazole ring contributes to the molecule's overall reactivity, participating in hydrogen bonding, dipole-dipole interactions, and potential for further chemical modifications (Moreno-Fuquen et al., 2019).
科学的研究の応用
Antipathogenic Activity
Compounds with acylthioureas and similar structural motifs have been synthesized and characterized for their potential antibacterial and antifungal activities. These compounds have shown significant activity against strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). The presence of fluorine and other halogens on the N-phenyl substituent of the thiourea moiety was correlated with enhanced anti-pathogenic activity, suggesting a potential route for the development of novel antimicrobial agents.
Anticancer Evaluation
Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). These studies have shown that some derivatives exhibit moderate to excellent anticancer activities, with certain compounds outperforming reference drugs like etoposide (Ravinaik et al., 2021). This indicates the potential of benzamide-based compounds in cancer therapy, underscoring the importance of structural modifications to enhance efficacy.
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has explored their application as supramolecular gelators. These compounds have demonstrated the ability to form stable gels with ethanol/water and methanol/water mixtures. The gelation behavior is influenced by the presence of methyl functionality and S⋯O interactions, which are crucial for the formation of helical assemblies and hydrogen-bonded networks (Yadav & Ballabh, 2020). This research highlights the potential of these derivatives in the development of novel materials with specific physical properties.
Antiviral Activities
Benzamide-based compounds have also been investigated for their antiviral activities, particularly against the influenza A virus subtype H5N1 (bird flu). A study on novel benzamide-based 5-aminopyrazoles and their fused heterocycles showed significant antiviral activities, with several compounds reducing viral presence by 65–85% (Hebishy et al., 2020). This suggests that structural elements common to these compounds could be key in developing new antiviral agents.
将来の方向性
特性
IUPAC Name |
N-[[4-[3-(trifluoromethyl)phenyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N4OS/c26-24(27,28)18-9-4-6-16(12-18)15-37-23-34-33-21(14-32-22(36)17-7-2-1-3-8-17)35(23)20-11-5-10-19(13-20)25(29,30)31/h1-13H,14-15H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQXURMEDXUIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((3-(trifluoromethyl)benzyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

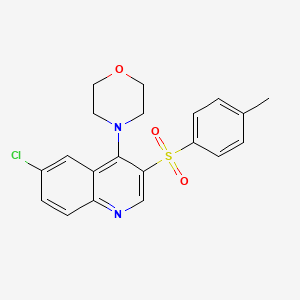
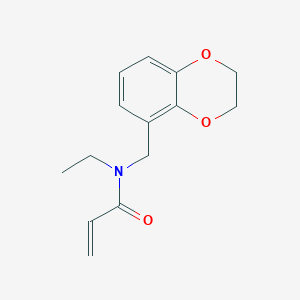


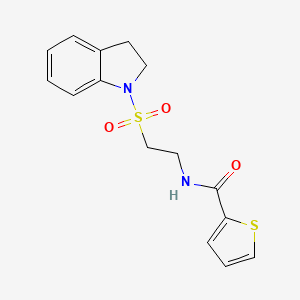
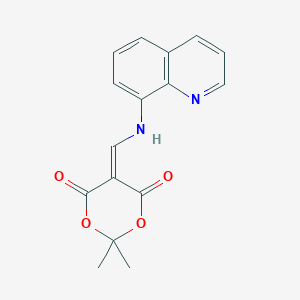
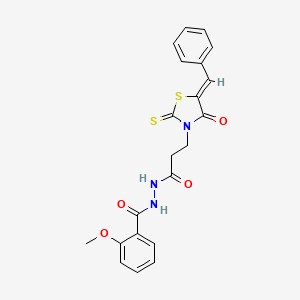
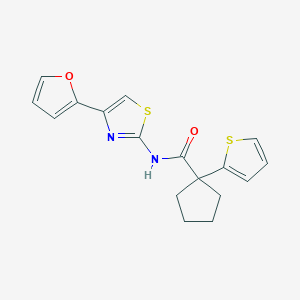
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)
![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)